molecular formula C13H13N5O4 B8323396 Ethyl 4-hydrazino-2-(3'-nitrophenyl)pyrimidine-5-carboxylate

Ethyl 4-hydrazino-2-(3'-nitrophenyl)pyrimidine-5-carboxylate

Cat. No.: B8323396
M. Wt: 303.27 g/mol
InChI Key: OXCOHZOBYCHKTH-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazino-2-(3'-nitrophenyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H13N5O4 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

ethyl 4-hydrazinyl-2-(3-nitrophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N5O4/c1-2-22-13(19)10-7-15-11(16-12(10)17-14)8-4-3-5-9(6-8)18(20)21/h3-7H,2,14H2,1H3,(H,15,16,17)

InChI Key

OXCOHZOBYCHKTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared by (a) reaction of diethyl ethoxymethylenemalonate (5 g, 24 mmol) with 3-nitrobenzamidine (5 g, 25 mmol) to afford 86% of ethyl 4-hydroxy-2-(3'-nitrophenyl)pyrimidine-5-carboxylate in analogy to Example 15, (b) reaction of ethyl 4-hydroxy-2-(3'-nitrophenyl)pyrimidine-5-carboxylate (6 g, 21 mmol) with (chloromethylene)dimethylammonium chloride (4 g, 31 mmol) concentration of reaction mixture, followed by hexane and ether wash afford 45% of ethyl 4-chloro-2-(3'-nitrophenyl)pyrimidine-5-carboxylate, (c) reaction of ethyl 4-chloro-2-(3'-nitrophenyl)pyrimidine-5-carboxylate (1.9 g, 6 mmol) with hydrazine (0.6 g, 18 mmol) to afford 33% of ethyl 4-hydrazino-2-(3'-nitrophenyl)pyrimidine-5-carboxylate in analogy to Example 18, (d) reaction of ethyl 4-hydrazino-2-(3'-nitrophenyl)pyrimidine-5-carboxylate (1.8 g, 6 mmol) with citraconic anhydride in analogy to Example 21, to afford 80% (0.5 g) of the title compound; m.p. 118-120° C.
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